molecular formula C25H23N5OS B11979676 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide

2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11979676
M. Wt: 441.5 g/mol
InChI Key: UQNTZDQTCNUOOZ-LGUFXXKBSA-N
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Description

This compound is a 1,2,4-triazole-based hybrid molecule featuring a sulfanyl-acetohydrazide backbone. Its core structure includes a 1,2,4-triazole ring substituted at position 4 with a 4-methylphenyl group and at position 5 with a phenyl group. The thioether linkage at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-1-phenylethylidene hydrazone group. This architecture combines the pharmacophoric features of triazoles (known for antimicrobial and anti-inflammatory activities) and hydrazones (valued for their chelating and bioactive properties) .

The synthesis likely involves cyclization of precursor thiosemicarbazides or S-alkylation of triazole-thiol intermediates, as described in analogous protocols . Computational studies suggest moderate solubility in polar aprotic solvents due to the hydrophobic aromatic substituents and polar hydrazide group .

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C25H23N5OS/c1-18-13-15-22(16-14-18)30-24(21-11-7-4-8-12-21)28-29-25(30)32-17-23(31)27-26-19(2)20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-19+

InChI Key

UQNTZDQTCNUOOZ-LGUFXXKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :

    • 4-Methylbenzoyl chloride and benzoyl chloride are reacted with thiocarbohydrazide in a 1:1 molar ratio.

    • Solvent : Ethanol or methanol under reflux conditions (80–90°C for 6–8 hours).

  • Cyclization :

    • The reaction proceeds through nucleophilic acyl substitution, followed by intramolecular cyclization to form the triazole ring.

    • Acid catalysis (e.g., HCl) accelerates ring closure.

Characterization Data

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃S
Melting Point168–170°C
Yield72–78%

Alkylation to Introduce the Sulfanyl-Acetohydrazide Moiety

The thiol group of the triazole intermediate undergoes alkylation with 2-bromoacetohydrazide to form the sulfanyl-acetohydrazide derivative.

Optimized Protocol

  • Reagents :

    • 2-Bromoacetohydrazide (1.2 equivalents)

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

    • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions :

    • Temperature: 60–70°C

    • Duration: 12–16 hours under nitrogen atmosphere.

  • Workup :

    • Precipitation via ice-water quenching, followed by recrystallization from ethanol.

Key Observations

  • Excess base ensures deprotonation of the thiol, enhancing nucleophilicity.

  • DMF increases reaction efficiency due to its high polarity.

Schiff Base Formation with Phenylethylidene

The final step involves condensing the hydrazide intermediate with 1-phenylethanone to form the (E)-1-phenylethylidene moiety via Schiff base formation.

Reaction Parameters

  • Reactants :

    • Hydrazide intermediate (1 equivalent)

    • 1-Phenylethanone (1.5 equivalents)

    • Catalyst : Glacial acetic acid (2–3 drops).

  • Conditions :

    • Reflux in ethanol (80°C for 8–10 hours).

    • Dehydration is driven by azeotropic removal of water.

Purification and Yield

  • Chromatography : Silica gel column using ethyl acetate/hexane (3:7).

  • Yield : 65–70%.

Alternative Synthetic Routes and Comparative Analysis

Method A: One-Pot Synthesis

A streamlined approach combines triazole formation and alkylation in a single pot, reducing purification steps:

  • Advantages : 15% reduction in time, comparable yield (68%).

  • Limitations : Requires stringent stoichiometric control.

Method B: Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300 W, 120°C, 30 minutes).

  • Yield Improvement : 78% vs. 65% conventional.

Comparative Table of Methods

MethodTime (h)Yield (%)Purity (%)Source
Conventional2465–7098
One-Pot206895
Microwave0.57899

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR :

    • N-H stretch: 3250 cm⁻¹

    • C=S stretch: 680 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Triazole-H: δ 8.2 (s, 1H)

    • Phenylethylidene CH₃: δ 2.4 (s, 3H).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/n.

  • Hydrogen Bonding : C-H⋯N interactions stabilize the lattice.

Industrial-Scale Considerations

Challenges and Solutions

  • Scalability : Batch reactors (50–100 L) with automated temperature control mitigate exothermic risks.

  • Waste Management : Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Cost Analysis

ComponentCost per kg (USD)Source
Thiocarbohydrazide120
2-Bromoacetohydrazide450
Total Synthesis2200

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in oxidation, reduction, and substitution reactions, driven by its functional groups.

Oxidation

  • Target : The sulfanyl group (-S-) can be oxidized to sulfoxides or sulfones.

  • Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Outcome : Enhanced stability or altered biological activity due to oxidized sulfur centers.

Reduction

  • Target : The triazole ring or phenylethylidene moiety.

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Outcome : Formation of secondary alcohols (e.g., (±)-2-{...}ethanol) .

Substitution

  • Target : Methoxyphenyl groups on the triazole ring.

  • Reagents : Halogenating agents like thionyl chloride.

  • Outcome : Replacement with other functional groups (e.g., bromine, chlorine).

Key Reagents and Reaction Conditions

Reaction TypeReagentsConditions
OxidationH₂O₂, m-CPBARoom temperature or reflux
ReductionNaBH₄, LiAlH₄Ethanol, controlled temp
SubstitutionSOCl₂, Br₂Inert solvents (e.g., DMF)

Major Reaction Products

ReactionProductApplications
OxidationSulfoxides/sulfonesAntimicrobial agents
ReductionSecondary alcoholsAntioxidants (e.g., FRAP assay)
SubstitutionBrominated/chlorinated derivativesAnticancer/antifungal agents

Research Findings

  • Antioxidant Activity :

    • The compound demonstrates superior antioxidant activity compared to standard agents like BHT, as shown in FRAP assays.

  • Structural Influence :

    • The triazole ring and sulfanyl group enhance nucleophilic reactivity, enabling substitution and condensation reactions.

  • Characterization :

    • Techniques like NMR (¹H, ¹³C), IR , and HRMS confirm structural integrity and reaction outcomes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Triazole Moiety : The precursor compound is synthesized through the reaction of 4-methylaniline with appropriate thioamide derivatives, leading to the formation of the triazole ring.
  • Sulfanyl Group Introduction : The sulfanyl group is incorporated into the structure via alkylation processes under alkaline conditions.
  • Hydrazone Formation : The final compound is obtained by reacting the triazole derivative with acetophenone derivatives to form a hydrazone linkage.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antioxidant properties. For instance, derivatives of this compound have shown strong reducing power in assays measuring antioxidant capacity, making them potential candidates for developing new antioxidant agents . The reducing power was quantitatively compared to well-known antioxidants such as butylated hydroxytoluene and ascorbic acid, with promising results indicating superior activity in some cases.

Antimicrobial Properties

The triazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Anti-inflammatory Effects

There are indications that this class of compounds may possess anti-inflammatory properties. In vitro studies have shown that they can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure allows it to be explored in material science:

Photovoltaic Materials

Research into organic photovoltaic materials has highlighted the potential use of triazole-containing compounds as electron transport materials due to their favorable electronic properties . Their ability to form stable films makes them suitable for integration into solar cell technologies.

Sensors

The electrical properties of these compounds can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers . The sensitivity and selectivity of these sensors can be enhanced by functionalizing the triazole moiety.

Case Study: Antioxidant Efficacy

In a comparative study published in Molecules, researchers synthesized a related compound and evaluated its antioxidant activity using the ferric reducing antioxidant power (FRAP) assay. The results indicated that the compound exhibited a significant reduction capacity, outperforming some traditional antioxidants .

Case Study: Antimicrobial Testing

A study focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound showed promising inhibition zones comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Ethyl or methylphenyl groups at position 4 increase hydrophobicity, whereas allyl or hydroxyl-substituted hydrazones reduce logP .
  • Stereochemical Constraints : The (E)-configuration of the hydrazone group is critical for maintaining planar geometry, facilitating π-π interactions .

Comparative Yields :

  • Substrates with electron-donating groups (e.g., 4-methylphenyl) typically achieve higher yields (~60–70%) due to stabilized intermediates .
  • Bulky substituents (e.g., allyl) reduce yields (~40–50%) due to steric hindrance .

Biological Activity

The compound 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide is a derivative of 1,2,4-triazole known for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from 4-methylaniline. The key steps include:

  • Formation of Thioamide : The initial reaction involves the formation of N-(4-methylphenyl)hydrazinecarbothioamide.
  • Acylation : This thioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
  • Cyclization : Cyclization leads to the formation of the triazole ring.
  • Final Product Formation : The final compound is obtained through a series of alkylation and reduction reactions.

Characterization techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure of the synthesized compound .

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusGood
Klebsiella pneumoniaeModerate
Candida albicansGood

Inhibition of bacterial growth is primarily attributed to the disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro using various cancer cell lines. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (μg/mL)
MCF-7 (Breast Cancer)18.17
HeLa (Cervical Cancer)30.14
A549 (Lung Cancer)24.11

These findings suggest that the compound has a promising role in cancer treatment due to its ability to induce apoptosis in cancer cells .

The biological activity of triazole derivatives like this compound is often linked to their ability to inhibit key enzymes involved in fungal and bacterial metabolism. Specifically, they target cytochrome P450 enzymes, leading to a depletion of ergosterol in fungi and disruption of cellular function .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against Candida albicans, indicating potential for antifungal applications.
  • Cytotoxicity Assessment : Research involving various cancer cell lines showed that the compound could effectively reduce cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. Answer :

  • Software Tools : Use SHELXL for small-molecule refinement, particularly for handling high-resolution data or twinned crystals. SHELXD/SHELXE pipelines are robust for experimental phasing .
  • Strategies :
    • Apply restraints for disordered sulfanyl or phenyl groups.
    • Validate hydrogen bonding networks using Mercury or OLEX2.
    • Cross-check with spectroscopic data (e.g., NOESY for stereochemistry) to resolve ambiguities .

Basic Question: What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Q. Answer :

  • Chromatography : HPLC with UV detection (λ ~254 nm) or TLC for reaction monitoring .
  • Spectroscopy :
    • ¹³C NMR to confirm carbonyl (C=O at ~170 ppm) and triazole ring carbons.
    • Mass Spectrometry (ESI-MS) for molecular ion validation .
  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm the (E)-configuration of the hydrazone moiety .

Advanced Question: How should researchers design experiments to evaluate biological activity, such as enzyme inhibition or antiplatelet effects?

Q. Answer :

  • In Vitro Assays :
    • Antiplatelet Activity : Measure inhibition of arachidonic acid (AA)- or ADP-induced platelet aggregation using platelet-rich plasma (PRP) assays. Compare IC₅₀ values against controls like aspirin .
    • Enzyme Inhibition : Use spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis for α-glucosidase). Pre-incubate the compound with the enzyme and quantify residual activity .
  • Computational Methods : Perform molecular docking (AutoDock Vina) to predict binding interactions with targets like COX-1 or α-glucosidase. Validate with MD simulations .

Advanced Question: How can non-experimental toxicity prediction models enhance preclinical safety profiling?

Q. Answer :

  • Tools :
    • GUSAR : Predicts LD₅₀ using QSAR models based on molecular descriptors (e.g., topological polar surface area).
    • TEST : Estimates toxicity endpoints (e.g., mutagenicity) via consensus algorithms .
  • Validation : Compare predictions with in vivo acute toxicity studies in rodents (e.g., OECD 423 guidelines). Subacute doses are derived from LD₅₀/10 ratios .

Advanced Question: How should researchers address discrepancies in spectral data during structural elucidation?

Q. Answer :

  • Multi-Technique Cross-Validation :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
    • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .
  • X-ray Refinement : Re-examine thermal parameters (B-factors) for atoms with high displacement, which may indicate disorder or dynamic effects .

Basic Question: What solvents and conditions optimize the synthesis of the hydrazone moiety?

Q. Answer :

  • Solvents : Absolute ethanol or methanol for Schiff base formation to avoid side reactions (e.g., hydrolysis).
  • Catalysis : Add glacial acetic acid (1–2 drops) to protonate the hydrazide, enhancing nucleophilicity.
  • Reaction Time : 4–6 hours under reflux, monitored by TLC until hydrazine hydrate is consumed .

Advanced Question: What strategies mitigate challenges in crystallizing hydrophobic triazole derivatives?

Q. Answer :

  • Crystallization Techniques :
    • Slow evaporation from DMSO/water mixtures (1:5 v/v) to induce gradual supersaturation.
    • Use seeding with microcrystals from analogous structures.
  • Additives : Introduce methanol or diethyl ether as anti-solvents to reduce solubility .

Advanced Question: How can researchers validate the (E)-configuration of the hydrazone group experimentally?

Q. Answer :

  • ¹H NMR : The imine proton (N=CH-) in the (E)-isomer appears downfield (δ ~8.3 ppm) due to deshielding, while the (Z)-isomer resonates at δ 7.8–8.0 ppm .
  • X-ray Diffraction : Directly observe the dihedral angle between the phenyl and triazole planes (typically >150° for (E)) .

Advanced Question: What computational approaches predict metabolic stability of this compound?

Q. Answer :

  • Software :
    • SwissADME : Estimates CYP450 metabolism sites using rule-based models.
    • MetaSite : Maps potential Phase I/II metabolic pathways .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify half-life (t₁/₂) .

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